Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-

Lipophilicity Drug-likeness Non-specific binding

Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- (CAS 168684-98-8; IUPAC: 2-(2,3-dihydro-1H-indol-7-yloxy)acetonitrile) is a small-molecule indoline derivative (C₁₀H₁₀N₂O, MW 174.20 g·mol⁻¹) featuring a saturated 2,3‑dihydro‑1H‑indole core with a cyanomethyl ether substituent at the 7‑position. The compound possesses a single hydrogen‑bond donor (indoline NH), three hydrogen‑bond acceptors (ether oxygen, nitrile nitrogen, and indoline nitrogen), and a computed XLogP3‑AA of 1.7.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 168684-98-8
Cat. No. B3348386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-
CAS168684-98-8
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC=C2OCC#N
InChIInChI=1S/C10H10N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-3,12H,4,6-7H2
InChIKeyOXHQIJAEOOKVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





168684-98-8: 2-[(2,3-Dihydro-1H-indol-7-yl)oxy]acetonitrile – Core Identity and Structural Class


Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- (CAS 168684-98-8; IUPAC: 2-(2,3-dihydro-1H-indol-7-yloxy)acetonitrile) is a small-molecule indoline derivative (C₁₀H₁₀N₂O, MW 174.20 g·mol⁻¹) featuring a saturated 2,3‑dihydro‑1H‑indole core with a cyanomethyl ether substituent at the 7‑position. The compound possesses a single hydrogen‑bond donor (indoline NH), three hydrogen‑bond acceptors (ether oxygen, nitrile nitrogen, and indoline nitrogen), and a computed XLogP3‑AA of 1.7 [1]. It is primarily listed as a research chemical and synthetic intermediate, with typical commercial purity around 95% . Its structure bridges the gap between fully aromatic indole‑7‑yloxyacetonitriles and directly C‑7‑functionalised indolines, offering a unique combination of saturation, H‑bond capacity, and a flexible nitrile‑terminated side chain.

Why a Generic 7‑Substituted Indoline or Indole Cannot Simply Replace 168684-98-8


Indole‑ and indoline‑based building blocks are often treated as interchangeable in early‑stage medicinal chemistry, but the specific combination of ring saturation, heteroatom placement, and linker topology in 168684-98-8 creates a unique property profile that directly impacts downstream reactivity and molecular recognition. Simply replacing this compound with the fully aromatic indole analogue (CAS 135328-50-6) removes the indoline NH donor, alters the ring electron density, and rigidifies the bicyclic system, all of which can drastically change target binding or pharmacokinetics. Likewise, using 7‑cyanoindoline (CAS 115661-82-0) – where the nitrile is directly attached to the indoline – eliminates the flexible oxymethylene spacer that is essential for positioning the nitrile in certain enzyme active sites [1]. The quantitative differences detailed in Section 3 demonstrate that these structural variations translate into measurable shifts in lipophilicity, hydrogen‑bonding capacity, and biological activity, making generic substitution scientifically unsound without explicit experimental validation.

Quantitative Differentiation of 168684-98-8 vs. Closest Analogues


Reduced Lipophilicity vs. Indole Analogue (CAS 135328-50-6) Lowers Non-Specific Binding Potential

The target compound's saturated 2,3‑dihydro‑1H‑indole ring lowers its computed lipophilicity by approximately 0.37 logP units compared to the fully aromatic indole analogue 2‑(1H‑indol‑7‑yloxy)acetonitrile (CAS 135328-50-6). A reduced XLogP3‑AA value correlates with lower non‑specific protein binding and potentially improved aqueous solubility, which are critical parameters for both in‑vitro assay performance and downstream lead optimisation [1].

Lipophilicity Drug-likeness Non-specific binding

Hydrogen-Bond Donor Capacity Absent in Indole Analogue Enables Directional Interactions

The saturated indoline ring provides a single hydrogen‑bond donor (NH) that is completely absent in the aromatic indole analogue. This additional donor is topologically positioned to engage backbone carbonyls in kinase hinge regions or HDAC catalytic sites, a feature exploited in numerous indoline-based inhibitor series [1]. In a patent series of indoline/indole HDAC inhibitors, the presence of the indoline NH contributed to consistent low‑micromolar activity, whereas indole counterparts lacking this donor showed variable potency [2].

Hydrogen bonding Molecular recognition Target engagement

Flexible Cyanomethyl Ether Spacer Differentiates from Rigid 7-Cyanoindoline in Inhibitor Design

The oxymethylene linker (−O−CH₂−) between the indoline core and the nitrile group introduces two rotatable bonds and a flexible spacer that allows the nitrile to adopt multiple low‑energy conformations. In contrast, 7‑cyanoindoline (CAS 115661-82-0) has the nitrile rigidly attached directly to the aromatic ring (rotatable bond count = 0 for the nitrile moiety). This difference is critical in drug design: the flexible spacer can permit the nitrile to reach deep into a protein cavity or form a halogen‑bond interaction, whereas the rigid 7‑cyanoindoline may be sterically restricted. 7‑Cyanoindoline is a known intermediate in the synthesis of the α1a‑adrenoceptor antagonist silodosin, where the nitrile is later transformed, illustrating that the rigid nitrile is used as a synthetic handle rather than a pharmacophore [1].

Conformational flexibility Kinase inhibitor Structure-activity relationship

Saturated Indoline Core Alters Electron Density and Metabolic Stability Relative to Indole Isostere

The saturated 2,3‑dihydro‑1H‑indole core of 168684-98-8 is less electron‑rich than the fully aromatic indole ring of the analogue CAS 135328-50-6. Indoles are well‑known substrates for cytochrome P450‑mediated oxidation, particularly at the electron‑rich C2‑C3 double bond. Saturation of this bond, as in the target compound, reduces the susceptibility to oxidative metabolism, a property systematically exploited in medicinal chemistry to improve the metabolic half‑life of indole‑containing leads [1]. Additionally, the altered π‑electron distribution affects stacking interactions with aromatic residues in protein binding sites, which can translate into selectivity differences [2].

Metabolic stability Electron density Oxidative metabolism

Recommended Application Scenarios for 168684-98-8 Based on Differentiation Evidence


Fragment-Based Lead Discovery Campaigns Targeting Kinases or Epigenetic Readers

The combination of low molecular weight (174.20 Da), a single H‑bond donor, and a flexible nitrile‑terminated side chain makes 168684-98-8 an ideal fragment for screening against ATP‑binding pockets or acetyl‑lysine recognition domains. The indoline NH can mimic the hinge‑binding motif of adenine, while the cyanomethyl ether provides a vector for probing hydrophobic or polar sub‑pockets that rigid 7‑cyanoindoline cannot access [1]. The lower lipophilicity (XLogP3‑AA 1.7) relative to indole fragments reduces aggregation and non‑specific binding artefacts at typical fragment screening concentrations (200–500 µM) [2].

Synthesis of HDAC or IDO1/TDO Inhibitor Libraries Requiring a 7‑Oxyindoline Scaffold

Patent literature (e.g., US 10,246,455 B2) explicitly claims indoline‑containing HDAC inhibitors, where the indoline NH and the nature of the 7‑substituent are critical for potency [1]. The 7‑cyanomethoxy group can serve as a precursor for further functionalisation (e.g., reduction to amine, hydrolysis to acid, or click chemistry), offering a versatile entry point for library synthesis that is distinct from the non‑functionalised 7‑hydroxyindoline or the directly attached 7‑cyanoindoline [2]. The saturated core also addresses the metabolic soft‑spot concerns inherent in indole‑based HDAC inhibitor series .

Development of Covalent Inhibitors with a Nitrile Electrophilic Warhead

The aliphatic nitrile in the cyanomethyl ether group can function as a weak, reversible covalent warhead targeting catalytic cysteine residues (e.g., in deubiquitinases, caspases, or viral proteases). The flexible oxymethylene linker allows the nitrile to sample conformations that can optimise the angle of attack for thiol‑nitrile addition, a geometric requirement that is not achievable with 7‑cyanoindoline where the nitrile is rigidly held [1]. The indoline NH further contributes to non‑covalent binding affinity, a synergistic feature absent in the indole analogue [2].

Synthesis of CNS‑Penetrant Lead Compounds Requiring Balanced Lipophilicity

With an XLogP3‑AA of 1.7 and a molecular weight of 174.20 Da, 168684-98-8 falls within the favourable range for CNS drug design (typically MW < 350 Da, logP 1–4). Compared to the more lipophilic indole analogue (estimated XLogP3‑AA > 2.0), the target compound offers a reduced risk of P‑glycoprotein efflux and higher free fraction in brain tissue, as predicted by the Freeman CNS MPO desirability score [1]. The indoline NH can also form hydrogen bonds that reduce the effective logD at physiological pH, further favouring CNS exposure [2].

Quote Request

Request a Quote for Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.